molecular formula C18H12N2O4 B15195389 9-Methoxy-4-((4-pyridinylmethylene)amino)-7H-furo(3,2-g)chromen-7-one CAS No. 78439-67-5

9-Methoxy-4-((4-pyridinylmethylene)amino)-7H-furo(3,2-g)chromen-7-one

Cat. No.: B15195389
CAS No.: 78439-67-5
M. Wt: 320.3 g/mol
InChI Key: UDOVBHTUBOROTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“9-Methoxy-4-((4-pyridinylmethylene)amino)-7H-furo(3,2-g)chromen-7-one” is a synthetic organic compound that belongs to the class of furochromenes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “9-Methoxy-4-((4-pyridinylmethylene)amino)-7H-furo(3,2-g)chromen-7-one” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the furochromene core: This can be achieved through cyclization reactions involving appropriate starting materials such as chromenes and furans.

    Methoxylation: Introduction of the methoxy group at the 9th position can be done using methanol in the presence of a catalyst.

    Pyridinylmethylene substitution:

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the furochromene core.

    Reduction: Reduction reactions could target the pyridinylmethylene group.

    Substitution: Various substitution reactions can occur, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use as a therapeutic agent due to its bioactivity.

    Industry: Could be used in the synthesis of dyes, pigments, or other industrial chemicals.

Mechanism of Action

The mechanism of action of this compound would involve its interaction with specific molecular targets. For example:

    Enzyme inhibition: It might inhibit certain enzymes by binding to their active sites.

    Receptor binding: Could interact with cellular receptors, modulating signal transduction pathways.

    DNA intercalation: Might intercalate into DNA, affecting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

    Furochromenes: Other compounds in this class with different substituents.

    Methoxy derivatives: Compounds with methoxy groups at different positions.

    Pyridinylmethylene derivatives: Compounds with variations in the pyridinylmethylene group.

Uniqueness

“9-Methoxy-4-((4-pyridinylmethylene)amino)-7H-furo(3,2-g)chromen-7-one” is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to its analogs.

Properties

CAS No.

78439-67-5

Molecular Formula

C18H12N2O4

Molecular Weight

320.3 g/mol

IUPAC Name

9-methoxy-4-(pyridin-4-ylmethylideneamino)furo[3,2-g]chromen-7-one

InChI

InChI=1S/C18H12N2O4/c1-22-18-16-13(6-9-23-16)15(12-2-3-14(21)24-17(12)18)20-10-11-4-7-19-8-5-11/h2-10H,1H3

InChI Key

UDOVBHTUBOROTA-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=C(C3=C1OC=C3)N=CC4=CC=NC=C4)C=CC(=O)O2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.